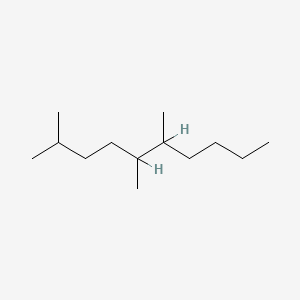

2,5,6-Trimethyldecane

Descripción

Overview of Branched Alkane Significance in Organic Chemistry and Related Fields

Branched alkanes, a subgroup of alkanes, are fundamental to organic chemistry. numberanalytics.com Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms with single bonds. iitk.ac.in Their general formula is CₙH₂ₙ₊₂. iitk.ac.in

The structure of branched alkanes, where carbon chains have alkyl groups attached, leads to isomerism—molecules with the same chemical formula but different arrangements of atoms. numberanalytics.comlumenlearning.com This structural variation significantly influences their physical properties. For instance, increased branching tends to lower the boiling point compared to their straight-chain counterparts due to a reduction in the surface area available for intermolecular van der Waals forces. numberanalytics.commasterorganicchemistry.com Conversely, high degrees of branching can lead to more compact, symmetrical structures, which can result in higher melting points. masterorganicchemistry.com

In industrial applications, branched alkanes are of particular importance in the petroleum industry. Processes like catalytic cracking and isomerization are employed to convert straight-chain alkanes into branched isomers to improve the octane (B31449) number of fuels. thoughtco.com

Rationale for Focused Investigation of 2,5,6-Trimethyldecane in Academic Contexts

The academic interest in this compound stems from its presence in various natural and synthetic environments. It has been identified as a volatile organic compound in carwash effluent and as a product of coal pyrolysis. pharmaffiliates.com More significantly, it is found in biological systems.

Notably, this compound is a dominant volatile compound in the fungus Ophiocordyceps sinensis and its insect host. mdpi.com This discovery has prompted further investigation into its potential roles in the chemical ecology and pharmacological properties of these organisms. mdpi.com Its presence as a major alkane in these systems suggests it may have specific biological functions that are not yet fully understood.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound is primarily centered on its identification and quantification in natural products, particularly in fungi and insects. mdpi.com Analytical techniques such as headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography and quadrupole time-of-flight mass spectrometry (GC×GC-QTOFMS) have been instrumental in detecting and characterizing this compound in complex volatile mixtures. mdpi.com

Despite its identification in these biological contexts, there remain significant knowledge gaps. The specific biosynthetic pathways that produce this compound in these organisms are not well understood. Furthermore, while its chemical properties as a non-polar, hydrophobic molecule are known, its precise biological activities and the mechanisms by which it might influence cellular processes are still areas of active investigation. The potential pharmacological functions of this compound, suggested by its presence in a medicinally valued fungus, require further study. mdpi.com A general challenge in the field of contaminants of emerging concern (CECs), which can include compounds like this compound, is the need for standardized analytical methods and a deeper understanding of their environmental fate and toxicological profiles. openaccesspub.org

Structure and Objectives of the Research Review

This review aims to provide a comprehensive overview of the current state of knowledge regarding this compound. It will begin by detailing the fundamental chemical and physical properties of the compound. The subsequent sections will explore its known occurrences, methods of synthesis, and its applications in various scientific fields. The objective is to consolidate the existing research findings and highlight the areas where further investigation is needed to fully elucidate the significance of this particular branched alkane.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₈ guidechem.com |

| Molecular Weight | 184.36 g/mol |

| Boiling Point | 215.7°C |

| Density | 0.754 g/cm³ |

| XlogP | 6.40 |

| Appearance | Colorless liquid (likely) cymitquimica.com |

| Solubility | Insoluble in water, soluble in organic solvents cymitquimica.com |

This table summarizes key physical and chemical properties of this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5,6-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-7-8-12(4)13(5)10-9-11(2)3/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEWRUSPWIMDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866911 | |

| Record name | decane, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-23-0 | |

| Record name | Decane, 2,5,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | decane, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biogenic Origins of 2,5,6 Trimethyldecane in Natural Systems

Identification and Distribution in Fungal Metabolites

Scientific analyses have consistently detected 2,5,6-trimethyldecane in the volatile profiles of certain fungi, particularly the entomopathogenic fungus Ophiocordyceps sinensis.

Dominant Alkane in Ophiocordyceps sinensis Volatile Profiles

Studies utilizing advanced analytical techniques such as headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) have identified this compound as a dominant alkane in the volatile signature of Ophiocordyceps sinensis. nih.govmdpi.com In a comprehensive analysis of volatile components from various O. sinensis products, alkanes were found to be the dominant class of compounds, with this compound being one of the most prominent. nih.govresearchgate.netnih.gov It has been reported as the first dominant volatile compound in products based on O. sinensis. mdpi.com Its prevalence is significant in the context of quality control for herbal products derived from this fungus. Alongside other alkanes like 2,3-dimethylundecane (B102400) and 2,2,4,4-tetramethyloctane, it forms a key part of the chemical fingerprint of these fungal products. nih.govxiahepublishing.com

Presence in Fungal Mycelia and Fruiting Bodies

The compound is not restricted to a single part of the fungus. Researchers have successfully isolated this compound from both the fungal mycelia (the vegetative part of the fungus) and the fruiting bodies (the reproductive structure) of O. sinensis. The artificial cultivation of O. sinensis on various media has enabled the analysis of its metabolic products, confirming the presence of this compound in both mycelial cultures and the developed fruiting bodies. nih.govnih.govxiahepublishing.com

Ecological Implications in Fungi-Insect Symbiotic Systems

Ophiocordyceps sinensis is part of a complex fungi-insect symbiotic system, where the fungus is parasitic on the larvae of ghost moths (Thitarodes species). nih.gov Volatile organic compounds (VOCs) are crucial in mediating the interactions within such symbiotic relationships, which can range from mutualism to antagonism. nih.gov While the specific function of this compound in this system is not fully elucidated, its prominence in both the fungus and its host insect suggests a potential role in chemical communication or defense. nih.gov In fungi-insect interactions, VOCs can influence insect behavior and pathogen proliferation. nih.gov The presence of the same dominant compound in both partners of the symbiosis points towards a co-evolved chemical language that could be integral to the lifecycle of the fungus and its interaction with the host.

Detection in Insect-Derived Volatiles

The biogenic origin of this compound is not limited to the fungus; it is also significantly present in the associated insect host.

Isolation from Host Insects of Ophiocordyceps sinensis

Analysis of the volatile compounds from the Thitarodes host insects of O. sinensis has also revealed this compound as a dominant alkane. nih.gov This finding demonstrates that the compound is not solely a fungal metabolite produced during infection but is also present within the insect itself. nih.govnih.gov

Occurrence in Uninfected Insect Pupae

Interestingly, research has shown that uninfected insect pupae also contain high concentrations of this compound. mdpi.com This discovery is significant as it suggests that the compound may be endogenous to the insect, potentially serving a biological function for the insect independent of the fungal symbiont. mdpi.com

Data Tables

Table 1: Detection of this compound in Ophiocordyceps sinensis and Host Systems

| Compound Name | Chemical Class | Source of Detection | References |

| This compound | Branched Alkane | Ophiocordyceps sinensis Volatile Profile | nih.govmdpi.com |

| This compound | Branched Alkane | Ophiocordyceps sinensis Fungal Mycelia | nih.govxiahepublishing.com |

| This compound | Branched Alkane | Ophiocordyceps sinensis Fruiting Bodies | nih.gov |

| This compound | Branched Alkane | Host Insect (Thitarodes sp.) | nih.gov |

| This compound | Branched Alkane | Uninfected Insect Pupae | mdpi.com |

Existence in Plant Biosynthesis and Emission Profiles

The branched alkane this compound has been identified as a volatile component in a variety of plant species and related food products. Its presence is noted in aromatic plants, sweeteners, and common edible vegetables.

This compound is a known constituent of the volatile oils of several plants. It has been identified in Kaempferia galanga, a plant from the ginger family often used in traditional medicine and cooking. tandfonline.comswewe.net Studies on the volatile composition of Stevia rebaudiana Bertoni, a plant known for its natural sweeteners, have also detected this compound. researchgate.netmdpi.com Research examining the effects of different drying techniques (sun, oven, and microwave) on stevia leaves found that this compound was present at low concentrations in the chromatographic profile of the dried leaves. bioline.org.brbioline.org.brajol.info

Beyond its presence in plant tissues, this compound has been identified as a volatile compound in plant-derived products like honey. Specifically, it is listed as one of the volatile organic compounds found in chestnut honey. mdpi.comresearchgate.net An analysis of honey volatiles using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) detected this compound in samples of both chestnut and jujube honey. bee.or.krresearchgate.net In a comparative study, alkanes, particularly this compound, were found to be among the dominant volatile compounds in the analyzed samples. researchgate.net

The volatile profile of common edible plants also includes this compound. It has been identified as a volatile compound in Irish York cabbage (Brassica oleracea L. var. capitata). mdpi.comresearchgate.net A study aimed at identifying quality markers in ready-to-use lettuce and cabbage also listed this compound among the detected volatile compounds. tudublin.ie The release of such volatile compounds in leafy greens can be a result of stress-induced metabolic pathways that are triggered by minimal processing, such as cutting. tudublin.ie

Table 1: Identification of this compound in Plant-Based Sources

| Source Category | Specific Source | Finding | Reference(s) |

|---|---|---|---|

| Aromatic & Medicinal Plants | Kaempferia galanga | Identified as a volatile constituent. | swewe.net |

| Stevia rebaudiana | Detected at low concentrations in dried leaves. | researchgate.netmdpi.combioline.org.br | |

| Plant-Derived Products | Chestnut Honey | Identified as a dominant alkane in volatile profile. | mdpi.comresearchgate.netresearchgate.net |

| Edible Vegetables | Irish York Cabbage | Detected as a volatile organic compound. | mdpi.comresearchgate.net |

Contribution to Animal and Human Exhaled Breath Volatile Organic Compound (VOC) Signatures

The analysis of exhaled breath is a non-invasive method for studying metabolic processes, and this compound has emerged as a relevant VOC in both animal and human studies. These compounds in breath can originate from cellular metabolism or environmental exposure and reflect the composition of the bloodstream. nih.govnih.gov

Research utilizing nonhuman primates as models for human diseases has identified this compound in their exhaled breath. nih.gov In a study involving baboons (Papio hamadryas), breath VOCs were analyzed to investigate markers of cardio-metabolic status. nih.govebi.ac.uk Using two-dimensional gas chromatography-mass spectrometry, this compound was one of 27 VOCs that showed significantly different abundances between groups based on sex and birth weight. nih.gov Specifically, the levels of this branched alkane were found to be approximately 3.8-fold lower in female baboons compared to males. nih.gov

This compound has also been reported as a VOC in human breath samples. nih.gov Its detection has been noted in studies focusing on respiratory conditions, such as asthma. wjgnet.com In one study, researchers were able to distinguish between asthmatic and non-asthmatic atopic individuals by analyzing the VOCs in their breath. wjgnet.com A set of two VOCs, which included an isomer, 2,5,9-trimethyldecane, demonstrated a high classification accuracy of 90.5%. wjgnet.com The compound has also been noted in the context of developing sensor arrays for health monitoring via exhaled breath. google.com

Table 2: Detection of this compound in Exhaled Breath

| Subject | Context of Study | Key Finding | Reference(s) |

|---|---|---|---|

| Nonhuman Primates (Baboons) | Developmental programming and cardio-metabolic status. | Identified as a VOC with significantly different abundance between sexes. Levels were lower in females. | nih.gov |

| Humans | Diagnosis and monitoring of asthma. | An isomer, 2,5,9-trimethyldecane, was part of a 2-VOC set that could distinguish asthmatic/atopic non-asthmatics with 90.5% accuracy. | wjgnet.com |

| Humans | General breath analysis. | Reported as a VOC found in human breath samples. | nih.gov |

Correlation with Physiological States and Metabolic Pathways

This compound is a branched-chain alkane identified as a volatile organic compound (VOC) metabolite in a variety of organisms, including fungi, insects, bacteria, and plants. nih.gov The analysis of VOCs emanating from an organism can offer significant insights into the status of various biochemical processes and physiological conditions. ebi.ac.uk As products of metabolism, the presence and concentration of specific VOCs can serve as potential biomarkers for different metabolic states. ebi.ac.uklumenlearning.com

A notable example of its biogenic occurrence is within the Ophiocordyceps sinensis ecosystem, a symbiotic system of a fungus and an insect host. ebi.ac.uk Research utilizing headspace solid-phase microextraction (HS-SPME) combined with advanced gas chromatography-mass spectrometry has identified this compound as a dominant alkane in the volatile profiles of the fungal mycelia, its fruiting bodies, and the host insect. ebi.ac.uk This suggests its synthesis is linked to the metabolic activities within this specific fungi-insect interaction. While its volatility and lipophilicity allow it to penetrate cell membranes and interact with lipid components, the precise metabolic pathways leading to its production and its specific role in the physiological state of these organisms are areas of ongoing research. The inherent connection between VOCs and fungal metabolism supports their use as tools for understanding the metabolic state and activities of fungi. uliege.be

Anthropogenic Sources and Environmental Presence

Beyond its natural origins, this compound is also associated with human-made sources and has been detected in various environmental contexts.

Occurrence in Synthetic Environmental Matrices (e.g., carwash effluent, coal pyrolysis)

This compound has been explicitly identified as a volatile organic substance that results from synthetic environmental matrices. pharmaffiliates.combiomart.cn Its presence has been confirmed in the effluent from carwash facilities. pharmaffiliates.combiomart.cn Car wash wastewater is a complex mixture containing substances like grease, oil, and hydrocarbon residues, which can have detrimental effects on the environment. mdpi.com

Additionally, the compound is known to be a product of coal pyrolysis, the process of heating coal in the absence of oxygen. pharmaffiliates.com Coal pyrolysis generates a complex mixture of organic compounds, and this compound is among the volatile substances that can be formed during this industrial process. pharmaffiliates.comresearchgate.net

Table 1: Anthropogenic Occurrence of this compound

| Synthetic Matrix | Reference |

|---|---|

| Carwash Effluent Tanks | pharmaffiliates.combiomart.cn |

| Coal Pyrolysis Products | pharmaffiliates.com |

Atmospheric Detection in Urban Environments

The presence of this compound has been documented in the atmosphere, particularly in urban and industrial areas. As an anthropogenic organic compound, it contributes to the complex chemical makeup of urban air. ethz.ch

A study employing an uncrewed aerial vehicle (UAV) platform equipped with sensing and sampling systems to measure air pollutant concentrations identified this compound. copernicus.orgcopernicus.org The samples were collected at various altitudes in an urban and industrial zone and analyzed using gas chromatography–mass spectrometry (GC–MS) in accordance with the US EPA's TO-15 method for toxic organics. copernicus.org The detection of this compound underscores its release into the urban atmosphere from various potential sources.

Table 2: Atmospheric Concentration of this compound in an Urban/Industrial Zone

| Site | Altitude (m) | Concentration (ppb) - Run 1 | Concentration (ppb) - Run 2 |

|---|---|---|---|

| Site 1 (Upwind) | 2 | 0.7 | 0.3 |

| 20 | 0.2 | 2.0 | |

| 40 | 0.2 | 0.1 | |

| 60 | 0.6 | 0.2 | |

| Site 3 (Downwind) | 20 | 0.3 | - |

| 60 | 0.2 | - |

Data adapted from a study on air pollutant concentrations. copernicus.orgcopernicus.org A dash (-) indicates no data was provided for that run.

Synthetic Methodologies and Chemical Reactivity of 2,5,6 Trimethyldecane

Chemical Synthesis Approaches for Branched Alkanes

The synthesis of specific branched alkanes like 2,5,6-trimethyldecane can be approached through various methodologies, broadly categorized into industrial-scale catalytic processes and more precise laboratory-scale procedures.

Catalytic Systems for Hydrocarbon Generation

In the petroleum industry, the production of branched alkanes is essential for improving the quality of fuels. Hydroisomerization is a key process used to convert linear alkanes into their branched isomers, which have higher octane (B31449) numbers. This process is typically carried out using bifunctional catalysts that possess both acidic and metallic sites.

The mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (e.g., platinum), followed by the isomerization of the alkene to a branched alkene on an acid site (e.g., a zeolite). The branched alkene is then hydrogenated back to a branched alkane on the metal site. The efficiency of this process is influenced by the balance between the metal and acid functions of the catalyst and the pore structure of the support material. For instance, medium-pore zeolites like ZSM-22 are effective for the hydroisomerization of long-chain n-alkanes. The reaction conditions, such as temperature and pressure, are critical parameters that can be optimized to maximize the yield of desired branched isomers while minimizing cracking, an undesired side reaction that breaks down the hydrocarbon chain.

| Catalyst Type | Metal Component | Acid Component | Typical Temperature | Key Feature |

| Bifunctional | Platinum (Pt) | Zeolite (e.g., ZSM-22, SAPO-11) | 250-400 °C | Balances isomerization and hydrogenation/dehydrogenation. |

| Mixed Oxides | Transition Metal Oxides (e.g., Thoria-based) | - | High Pressure | Used in isosynthesis to produce branched hydrocarbons from syngas. |

| Zirconia-based | - | Sulfated Zirconia | Variable | Highly selective for the formation of unsaturated branched hydrocarbons. |

Laboratory-Scale Synthetic Procedures

For the specific synthesis of a defined branched alkane like this compound in a laboratory setting, more targeted methods are employed. These methods often involve the construction of the carbon skeleton through carbon-carbon bond-forming reactions.

One of the most versatile methods for creating carbon-carbon bonds is through the use of Grignard reagents . vedantu.comlibretexts.org A Grignard reagent, with the general formula RMgX, is a strong nucleophile and can react with electrophiles such as aldehydes, ketones, and esters. vedantu.comlibretexts.org To synthesize a branched structure like this compound, a multi-step synthesis could be designed involving the reaction of appropriate Grignard reagents with carbonyl compounds to build the desired carbon framework, followed by reduction steps to remove functional groups and yield the final alkane. For example, the reaction of a Grignard reagent with an ester can lead to the formation of a tertiary alcohol, which can then be dehydrated and hydrogenated to the corresponding alkane.

Other laboratory methods include coupling reactions, such as the Wurtz reaction, although this is less commonly used due to side reactions. Modern cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, offer more control and are widely used for the synthesis of complex organic molecules.

Characterization of Reaction Mechanisms and Transformations

Alkanes are generally considered to be chemically inert due to the strength and non-polar nature of their C-C and C-H bonds. However, under specific conditions, they can undergo a variety of reactions.

Oxidative Pathways Leading to Oxygenated Derivatives

The oxidation of alkanes can proceed through different pathways depending on the reaction conditions. Complete combustion in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy. algoreducation.comstudysmarter.co.uk However, controlled oxidation can lead to the formation of valuable oxygenated derivatives such as alcohols, aldehydes, ketones, and carboxylic acids. algoreducation.comstudysmarter.co.uk

Branched alkanes, like this compound, tend to oxidize more readily than their linear counterparts. studysmarter.co.uk The mechanism of oxidation often involves free radical intermediates. The reaction is typically initiated by the abstraction of a hydrogen atom to form an alkyl radical. This radical then reacts with oxygen to form a peroxy radical, which can subsequently lead to the formation of various oxygenated products. The site of initial hydrogen abstraction is crucial, with tertiary C-H bonds being the most susceptible to abstraction due to the greater stability of the resulting tertiary radical.

| Oxidation Type | Conditions | Primary Products |

| Complete Combustion | Excess Oxygen, High Temperature | Carbon Dioxide, Water |

| Incomplete Combustion | Insufficient Oxygen | Carbon Monoxide, Soot, Water |

| Autooxidation | Moderate Temperature, Presence of Initiators | Alcohols, Ketones, Carboxylic Acids |

| Catalytic Oxidation | Presence of a Catalyst (e.g., transition metal complexes) | Alcohols, Aldehydes, Ketones |

Halogenation and Radical Substitution Reactions

The halogenation of alkanes is a classic example of a free-radical substitution reaction. chemistrystudent.comsavemyexams.com This reaction involves the replacement of a hydrogen atom with a halogen atom (e.g., chlorine or bromine) and is typically initiated by heat or UV light. The mechanism proceeds through a chain reaction involving three main steps: initiation, propagation, and termination. chemistrystudent.comsavemyexams.com

In the case of this compound, halogenation would lead to a mixture of isomeric monohalogenated products. The regioselectivity of the reaction is determined by the stability of the intermediate alkyl radical formed during the propagation step. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. youtube.com Therefore, the hydrogen atoms at the tertiary carbon positions (carbons 5 and 6) in this compound would be preferentially substituted. Bromination is generally more selective than chlorination. libretexts.org

Thermal Cracking and Pyrolysis Investigations

Thermal cracking, or pyrolysis, is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones by heating them to high temperatures in the absence of oxygen. vedantu.comunacademy.combyjus.com This process is fundamental in the petrochemical industry for the production of gasoline and alkenes from heavier crude oil fractions. byjus.com

Theoretical and Computational Investigations of 2,5,6 Trimethyldecane

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for exploring the dynamics and properties of molecules. For a branched alkane like 2,5,6-trimethyldecane, these techniques can predict its behavior in various environments and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a molecule based on its structural properties. wikipedia.orgeuropa.eu For this compound, QSAR models can be developed to forecast a range of physicochemical and biological properties. These models correlate molecular descriptors—numerical representations of the molecule's structure—with a specific activity or property.

The development of a QSAR model for a property like the predicted no-effect concentration (PNEC) of branched alkanes involves establishing a statistical relationship between the property and various molecular descriptors. nih.gov These descriptors can be categorized as follows:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These are derived from the electronic structure of the molecule and can include partial charges and orbital energies.

A hypothetical QSAR model for predicting a property of this compound might take the form of a multiple linear regression (MLR) equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents constants and D represents the different molecular descriptors. The reliability of such models is assessed through rigorous internal and external validation techniques. nih.gov

Table 1: Hypothetical Molecular Descriptors for a QSAR Model of this compound

| Descriptor Type | Descriptor Example | Hypothetical Value |

| Topological | Wiener Index | 258 |

| Topological | Kier Shape Index (κ₂) | 8.74 |

| Geometrical | Molecular Surface Area | 350.5 Ų |

| Electronic | Dipole Moment | 0.05 D |

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. acs.orgaip.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how this compound would behave over time, including its interactions with other molecules.

These simulations are particularly useful for understanding the properties of fluids and have been applied to study the effects of chain branching on the behavior of alkanes. aip.orgresearchgate.net For this compound, an MD simulation could be used to study its liquid structure, diffusion, and interactions when confined between surfaces. aip.orgdntb.gov.ua The choice of a suitable force field, which defines the potential energy of the system, is crucial for the accuracy of these simulations. researchgate.net

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

| Interaction Type | Potential Function | Key Parameters |

| Bond Stretching | Harmonic | Force constant, equilibrium bond length |

| Angle Bending | Harmonic | Force constant, equilibrium angle |

| Torsional | Ryckaert-Bellemans | Coefficients for dihedral angles |

| Non-bonded (van der Waals) | Lennard-Jones | Well depth (ε), van der Waals radius (σ) |

The presence of multiple methyl branches in this compound leads to a large number of possible conformations due to rotation around the carbon-carbon single bonds. Computational methods can be employed to identify the most stable conformations and the energy barriers between them.

Conformational analysis typically involves systematically rotating dihedral angles and calculating the potential energy at each step. youtube.compressbooks.pub This allows for the construction of a potential energy surface, from which low-energy (and therefore more stable) conformations can be identified. For a complex branched alkane, this process can be computationally intensive.

Table 3: Predicted Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 3.5 | 17.5 |

| Gauche (-) | -60° | 3.5 | 17.5 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic structure of molecules, which governs their reactivity and properties. These methods are based on solving the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govyoutube.commdpi.com DFT has been successfully applied to study the properties of branched alkanes, providing insights into their thermodynamic stability. nih.gov

Studies have shown that branched alkanes are thermodynamically more stable than their linear counterparts. DFT calculations have revealed that this stability arises from a combination of electrostatic and correlation effects. nih.gov A DFT analysis of this compound would involve partitioning the total energy into steric, electrostatic, and quantum mechanical components to understand the contributions to its stability. nih.gov

Table 4: Hypothetical DFT Energy Partitioning for this compound vs. n-Tridecane (in kJ/mol)

| Energy Component | This compound | n-Tridecane | Energy Difference |

| Steric Energy (E_s) | Higher | Lower | Positive |

| Electrostatic Energy (E_e) | More Negative | Less Negative | Negative |

| Quantum Energy (E_q) | Less Negative | More Negative | Positive |

| Total Energy (E_total) | More Negative | Less Negative | Negative |

Natural Bond Orbital (NBO) analysis is a method for interpreting a calculated wave function in terms of the familiar Lewis structure concepts of localized bonds, lone pairs, and atomic orbitals. mpg.deq-chem.comwisc.edu It provides a quantitative picture of bonding and allows for the analysis of electron delocalization, which can be related to molecular reactivity. uba.ar

Table 5: Illustrative NBO Analysis of a C-C Bond in this compound

| Bond | NBO Type | Occupancy | Hybridization (Atom 1) | Hybridization (Atom 2) |

| C5-C6 | σ | 1.998 | sp²·⁸ | sp²·⁹ |

| C5-H | σ | 1.995 | sp³·¹ | s |

The analysis can also reveal donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is given by the second-order perturbation theory energy of delocalization, E(2).

Table 6: Hypothetical E(2) Values for Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| σ(C-H) | σ(C-C) | 2.1 |

| σ(C-C) | σ(C-H) | 1.5 |

These theoretical and computational investigations provide a detailed and nuanced understanding of the structure, stability, and potential reactivity of this compound, complementing experimental findings and guiding further research.

Atomic Charge Calculations for Electrostatic Interactions

Several methods exist for calculating atomic charges, each with its own theoretical basis. Common approaches include Mulliken population analysis, Natural Population Analysis (NPA), and methods based on fitting charges to reproduce the quantum mechanically calculated electrostatic potential (ESP) on a grid of points surrounding the molecule. uottawa.ca ESP-fitting schemes like Merz-Singh-Kollman (MK) and CHelpG are widely used because they are designed to accurately represent the molecule's electrostatic field as experienced by an interacting molecule. uottawa.ca

For a nonpolar hydrocarbon like this compound, the differences in electronegativity between carbon and hydrogen atoms result in a non-uniform charge distribution. Quantum chemical calculations would typically assign small partial negative charges to the carbon atoms and small partial positive charges to the hydrogen atoms. The specific values depend on the local chemical environment of each atom. For instance, the charges on the methyl group carbons would differ slightly from those on the methylene or methine carbons within the decane (B31447) backbone. These calculated charges are essential for modeling the weak van der Waals and electrostatic interactions between this compound molecules in the liquid phase or their interaction with other molecules.

Table 1: Illustrative Atomic Charges for a Simple Alkane (Propane) using Different Calculation Methods This table provides example data for a simpler alkane to illustrate the output of atomic charge calculations, as specific published data for this compound is not available.

| Atom | Type | Mulliken Charge (e) | ESP-derived Charge (e) |

|---|---|---|---|

| C1 | Primary | -0.85 | -0.25 |

| H (on C1) | +0.27 | +0.09 | |

| C2 | Secondary | -0.58 | -0.18 |

Computational Determination of Chemical Hardness

Chemical hardness (η) is a concept derived from Density Functional Theory (DFT) that quantifies the resistance of a chemical species to a change in its electron configuration. dergipark.org.trresearchgate.net It is a global reactivity descriptor, with high hardness indicating low reactivity and high kinetic stability. researchgate.net Chemical hardness is mathematically defined as half the second derivative of the energy with respect to the number of electrons at a constant external potential. In practice, it is often approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through the following equation:

η ≈ (ELUMO - EHOMO) / 2

A large HOMO-LUMO energy gap corresponds to high chemical hardness, implying that a significant amount of energy is required to excite an electron to a higher energy state, making the molecule less reactive. For a saturated alkane like this compound, the HOMO-LUMO gap is expected to be large, reflecting its characteristic chemical inertness. Computational methods, particularly DFT calculations using various functionals (e.g., B3LYP) and basis sets, can be employed to calculate the HOMO and LUMO energies and thus determine the chemical hardness. dergipark.org.trresearchgate.net These calculations provide valuable insights into the molecule's stability and its reluctance to participate in chemical reactions except under harsh conditions, such as combustion.

Table 2: Example Global Reactivity Descriptors Calculated from HOMO/LUMO Energies This table shows representative quantum chemical descriptors that would be calculated for a molecule like this compound. The values are hypothetical.

| Parameter | Formula | Illustrative Value |

|---|---|---|

| EHOMO | - | -8.5 eV |

| ELUMO | - | +1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 10.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 5.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV |

In Silico Exploration of Environmental and Biological Interactions

Computational Prediction of Environmental Fate Pathways

The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in the air, water, and soil. researchgate.netnih.gov In silico models are increasingly used to predict these pathways, providing crucial information for risk assessment without extensive experimental testing. researchgate.netnih.gov For this compound, a branched C13 alkane, key physical-chemical properties governing its environmental fate include its low water solubility, high octanol-water partition coefficient (Kow), and moderate vapor pressure.

Computational tools and quantitative structure-activity relationship (QSAR) models can predict these properties and use them to estimate the compound's distribution. Due to its hydrophobicity, this compound is expected to partition strongly to soil, sediment, and organic matter. Its potential for biodegradation is a critical transformation pathway. Predictive models, such as the BiodegPred server, use machine learning algorithms trained on extensive experimental data to forecast the likelihood of a molecule being catabolized by microorganisms. nih.gov While highly branched alkanes can be more resistant to biodegradation than their linear counterparts, microbial degradation is still a probable long-term fate. Volatilization from water surfaces to the atmosphere is another likely pathway, where it would undergo photo-oxidation.

Molecular Docking Studies for Biological System Interactions (e.g., enzyme binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.comarabjchem.org It is widely employed in drug discovery and to understand the interaction of xenobiotics with biological targets like enzymes. arabjchem.orgnih.gov For a hydrocarbon such as this compound, a key biological interaction would be its metabolism by cytochrome P450 enzymes in organisms.

A molecular docking study would involve computationally placing the this compound molecule into the active site of a relevant enzyme (e.g., a bacterial or mammalian cytochrome P450). The simulation calculates the binding energy for various poses (orientations and conformations) of the ligand within the active site. mdpi.com The results, often expressed as a docking score in kcal/mol, indicate the binding affinity and the most probable binding mode. mdpi.com This can reveal which carbon atoms are most accessible to the enzyme's catalytic center, thereby predicting the likely sites of initial hydroxylation, which is the first step in alkane metabolism. Such studies can help explain the metabolic pathways and relative persistence of different hydrocarbon isomers in biological systems.

Thermodynamic and Kinetic Analysis of Chemical Transformations

The study of the thermodynamics and kinetics of chemical transformations provides fundamental data on the stability and reactivity of a compound. pku.edu.cn For this compound, a key chemical transformation is combustion, which is highly relevant for its use as a component in fuels. Computational chemistry can be used to predict thermodynamic properties such as the standard enthalpy of formation.

Kinetic analysis focuses on the rates of reaction and the reaction mechanisms. pku.edu.cn For complex processes like combustion or pyrolysis, detailed chemical kinetic models are developed. These models consist of a large set of elementary reactions describing the breakdown of the parent molecule and the subsequent reactions of the smaller fragments. icders.org For an analogous compound, 2,6,10-trimethyldodecane, a detailed chemical kinetic mechanism involving 2443 species and 9490 reactions has been developed to predict combustion properties like ignition delay time and flame speed. icders.org A similar computational approach for this compound would involve calculating the rate constants for key reaction steps, such as hydrogen abstraction and C-C bond scission, using quantum chemical methods. This allows for the simulation of its behavior under various conditions of temperature and pressure, which is critical for optimizing its performance as a fuel component.

Environmental Fate and Degradation Mechanisms of 2,5,6 Trimethyldecane

Biotic Degradation Mechanisms

The biodegradation of 2,5,6-trimethyldecane by microorganisms is presumed to be the primary mechanism for its removal from the environment, although specific studies are lacking.

Microbial Metabolism and Biodegradation Rates

There is no specific information available regarding the microbial metabolism or biodegradation rates of this compound. Generally, branched alkanes are more resistant to microbial degradation than their linear isomers. However, certain microorganisms have been shown to metabolize branched-chain hydrocarbons. For instance, a species of Marinobacter has been found to degrade the isoprenoid ketone 6,10,14-trimethylpentadecan-2-one (B131137) under both aerobic and denitrifying conditions nih.gov.

Role of Microbial Communities in Environmental Attenuation

The environmental attenuation of petroleum hydrocarbons, including branched alkanes like this compound, is significantly influenced by microbial activity. While specific studies focusing exclusively on this compound are limited, the broader understanding of hydrocarbon biodegradation provides a framework for its likely environmental fate. Microbial communities in soil and aquatic environments possess the metabolic capability to degrade complex hydrocarbons, although this potential requires favorable environmental conditions, such as the presence of essential nutrients. nih.gov

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are governed by several key physical and chemical processes. These include its tendency to move from water or soil into the air, its attachment to solids like soil and sediment, and its movement through the atmosphere.

Volatilization is a critical process determining the environmental pathway of organic compounds. For substances in the soil, the rate of volatilization is dependent on the compound's vapor pressure and its relationship with the soil surface concentration. rivm.nl The presence of water is a key factor; nonpolar organic compounds tend to volatilize more rapidly from moist soils than from dry ones. rivm.nl This is because polar water molecules effectively compete with nonpolar compounds for adsorption sites on soil particles, increasing the amount of the compound available to enter the vapor phase. rivm.nl Once the soil surface is saturated with a single molecular layer of water, the vapor density of the organic compound in the soil air is significantly increased. rivm.nl Conversely, as the soil surface dries, volatilization losses are dramatically reduced. rivm.nl Given that this compound is a volatile organic substance, its movement from soil and water into the atmosphere is expected to be a significant transport mechanism, heavily influenced by soil moisture content and temperature. pharmaffiliates.com

Sorption, the process of a chemical binding to a solid, is a primary factor influencing the fate and transport of organic contaminants in the environment. usgs.gov For nonpolar hydrophobic organic compounds like this compound, sorption is predominantly controlled by partitioning into soil organic matter (SOM). usgs.govut.ac.ir The extent of sorption affects the concentration of the contaminant in the water column, thereby influencing its mobility and exposure to organisms. usgs.gov

The process involves the contaminant moving from the aqueous phase into the organic matter of the soil or sediment. usgs.gov Several mechanisms can be involved, including absorption into the flexible structure of natural organic matter and adsorption onto the surfaces of mineral particles or more condensed, hard organic matter. ut.ac.irau.dk The sorption process is often reversible, but slow desorption rates can lead to the sequestration of pollutants, making them less available for degradation or transport. au.dk The quantity and quality of the organic carbon in the soil play a crucial role; soils with higher organic carbon content generally exhibit a higher sorption capacity for nonpolar compounds. au.dk

Table 1: Factors Influencing Sorption of Organic Compounds

| Factor | Description | Impact on Sorption |

|---|---|---|

| Soil Organic Matter (SOM) | The quantity of organic carbon in the soil. | Higher SOM content generally leads to increased sorption of nonpolar compounds. usgs.govut.ac.ir |

| Compound Hydrophobicity | The tendency of a compound to repel water, often measured by the octanol-water partition coefficient (Kow). | Higher hydrophobicity results in stronger sorption to organic matter. |

| Soil Composition | The relative amounts of sand, silt, clay, and mineral types. | Clay minerals and the fine silt fraction can provide surface area for adsorption. ut.ac.ir |

| Presence of Co-contaminants | Other pollutants, such as heavy metals or other organic compounds, in the soil matrix. | Can have synergistic effects, sometimes enhancing the sorption capability of the soil for organic contaminants. ut.ac.ir |

Once volatilized into the atmosphere, this compound is subject to atmospheric dispersion and subsequent deposition. The process of atmospheric diffusion involves the transport of substances from areas of higher concentration to lower concentration. iaea.org The most common framework for modeling this process is the Gaussian plume model, which describes the distribution of a pollutant downwind from a source. iaea.org

The dispersion of a substance in the atmosphere is influenced by meteorological conditions such as wind speed and direction, atmospheric stability, and mixing height. iaea.org The ultimate fate of the airborne compound involves removal from the atmosphere through deposition processes. These include dry deposition, which is the direct transfer of particles and gases to surfaces, and wet deposition, which involves removal by precipitation (rain, snow, etc.). iaea.orgdiva-portal.org For hydrophobic compounds, deposition can occur over long distances, leading to their presence in remote environments far from their original source. diva-portal.orgdiva-portal.org The specific dynamics for this compound would depend on its physical properties, such as particle association and resistance to atmospheric degradation.

Formation and Analytical Significance of Degradation Products and Isomers

The analytical significance of identifying degradation products is crucial for several reasons. It helps in:

Confirming Biodegradation: Detecting metabolites provides direct evidence that natural attenuation of the parent compound is occurring.

Understanding Degradation Pathways: The identity of the intermediates helps elucidate the specific biochemical reactions and microorganisms involved in the breakdown process.

Assessing Environmental Risk: Some degradation products can be more toxic or mobile than the original compound, and their analysis is necessary for a complete risk assessment.

Isomers of this compound, such as 2,6,6-Trimethyldecane, may also be present in environmental mixtures. nih.gov Differentiating between these isomers analytically is important as they may have different physical properties, degradation rates, and toxicities. High-resolution analytical techniques like gas chromatography-mass spectrometry (GC-MS) are essential for the separation and identification of such closely related compounds and their degradation products in complex environmental samples.

Applications and Research Significance of 2,5,6 Trimethyldecane

Role as a Reference Standard in Analytical Chemical Method Development

In analytical chemistry, the accuracy and reliability of measurements are paramount. Reference standards are highly purified compounds used as a measurement base to ensure that an analytical method can produce precise and consistent results. Due to its stable and well-defined chemical structure, 2,5,6-trimethyldecane serves as a valuable reference material, particularly in the analysis of volatile organic compounds.

Chromatographic techniques, especially gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), are primary methods for separating and identifying volatile compounds in complex mixtures. The validation of these analytical methods is a critical process that demonstrates their suitability for a specific purpose chemrj.orggavinpublishers.comsysrevpharm.orgdemarcheiso17025.com. High-purity this compound is used in this context to calibrate instrument response and validate performance.

During calibration, a known amount of the reference standard is injected into the instrument to establish a relationship between the compound's concentration and the instrument's signal output. This is crucial for determining the retention time—the specific time it takes for the compound to travel through the chromatographic column—which aids in its identification in unknown samples.

Method validation encompasses several key parameters, as outlined by regulatory bodies like the International Conference on Harmonisation (ICH) chemrj.org. Using a reference standard like this compound allows for the assessment of:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The proportionality of the analytical signal to the concentration of the analyte over a given range chemrj.org.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By using this compound, analysts can confirm that their GC or GC-MS systems are performing correctly and can accurately identify this specific alkane in more complex matrices like environmental air samples or biological extracts.

Quality control (QC) and quality assurance (QA) are essential practices in analytical laboratories to ensure the integrity of results. In the analysis of VOCs, high-quality, traceable reference materials are crucial for verifying the performance of a method on a day-to-day basis lgcstandards.com. Laboratories performing VOC analysis, which is governed by standards from organizations like the US Environmental Protection Agency (EPA) and ISO, rely on such standards for routine checks measurlabs.compacelabs.comemissionsanalytics.com.

In this capacity, this compound can be included in a QC sample that is analyzed alongside unknown samples. The consistent and accurate measurement of the this compound standard provides confidence that the analytical system is stable and the results for the unknown samples are reliable nih.gov. If the measurement of the QC standard falls outside of predefined acceptance criteria, it signals a potential issue with the instrument, reagents, or procedure, prompting corrective action before proceeding. This is particularly important in regulated environments where analytical data supports critical decisions regarding environmental safety or product quality lgcstandards.com.

| Validation Parameter | Description | Role of Reference Standard (e.g., this compound) |

|---|---|---|

| Specificity / Selectivity | Ability to differentiate and quantify the analyte amidst other compounds. | Used to confirm the retention time and mass spectrum of the analyte, ensuring no interference from other matrix components. |

| Linearity & Range | Proportionality of the measured value to the concentration of the analyte over a specific range. | A series of dilutions of the standard are analyzed to establish a calibration curve and define the working range of the assay. |

| Accuracy | Closeness of the test results to the true value. | Used to spike a blank matrix and measure the recovery to determine how close the measurement is to the known added amount. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeated analyses of the standard solution are performed to assess repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined by analyzing progressively lower concentrations of the standard to find the minimum detectable signal. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Established by analyzing low-concentration standards and confirming that they meet predefined accuracy and precision criteria. |

Investigation as a Biomarker in Biological and Environmental Systems

A biomarker is a measurable indicator of a biological state or condition. Volatile organic compounds are of particular interest as non-invasive biomarkers because they are produced as end-products of metabolic processes and can be detected in breath, skin, or other bodily excretions nih.govncl.ac.uk. This compound has been identified in several biological contexts, leading to research into its potential as a specific biomarker.

Scientific analyses have consistently identified this compound as a significant volatile compound in the metabolic profile of certain fungi, most notably the entomopathogenic fungus Ophiocordyceps sinensis (formerly Cordyceps sinensis) . This fungus, which parasitizes the larvae of ghost moths, is highly valued in traditional medicine nih.govxiahepublishing.commdpi.comfrontiersin.org.

Studies using advanced analytical techniques like headspace solid-phase microextraction (HS-SPME) combined with GC-MS have shown that alkanes are the dominant class of volatile compounds in O. sinensis products, with this compound being one of the most prominent nih.gov. It has been reported as a dominant volatile compound in products based on O. sinensis and is found in both the fungal mycelia and its fruiting bodies xiahepublishing.comnih.gov. Its consistent presence makes it a key component of the chemical "fingerprint" of this fungus. This is significant for quality control, as the unique VOC profile, including this compound, can be used to distinguish authentic O. sinensis products from adulterants or other related species nih.govresearchgate.net.

While its presence is well-documented, the specific biosynthetic pathways that produce this compound in fungi are not yet fully understood . Fungi are known to synthesize a vast array of secondary metabolites, and branched alkanes are thought to derive from pathways related to the metabolism of fatty acids or branched-chain amino acids ncl.ac.uknih.govnih.govresearchgate.net. Further research is needed to elucidate the precise enzymatic steps responsible for its formation.

| Compound | Finding | Analytical Method | Reference |

|---|---|---|---|

| This compound | Identified as a dominant alkane in the volatile signature of various O. sinensis products. | HS-SPME-GC×GC-QTOFMS | nih.gov |

| 2,3-Dimethylundecane (B102400) | Frequently detected as another major alkane alongside this compound. | HS-SPME-GC×GC-QTOFMS | nih.govxiahepublishing.com |

| 2,2,4,4-Tetramethyloctane | Also found to be a dominant alkane, particularly in larval products associated with the fungus. | HS-SPME-GC×GC-QTOFMS | nih.govnih.gov |

The analysis of VOCs in exhaled breath is a promising non-invasive method for diagnosing and monitoring a variety of diseases, including asthma, metabolic disorders, and cancer nih.govowlstonemedical.commdpi.comnih.gov. These compounds in breath can reflect ongoing metabolic processes throughout the body owlstonemedical.com.

While direct evidence linking this compound to a specific human disease is still emerging, related research highlights its potential. In a study involving baboons as a model for human diseases, this compound was identified in exhaled breath as one of 27 VOCs that showed significantly different abundances based on sex and cardio-metabolic status . Specifically, levels of this branched alkane were lower in females. This finding suggests that the compound's production may be linked to metabolic or hormonal pathways that differ between sexes, making it a candidate for further investigation as a biomarker for metabolic conditions.

Furthermore, an isomer, 2,5,9-trimethyldecane, was identified as part of a small set of VOCs that could distinguish between asthmatic and non-asthmatic individuals with high accuracy. Although this is a different isomer, it underscores the potential of trimethyldecanes as a class of compounds to serve as biomarkers for respiratory or inflammatory conditions. The analysis of breath VOCs remains a dynamic field of research, with ongoing efforts to identify and validate robust biomarkers for clinical use researchgate.netnih.gov.

The profile of volatile organic compounds in food is a key determinant of its aroma and flavor and can also serve as an indicator of its quality, freshness, or spoilage nih.gov. Changes in the VOC profile can signal microbial contamination, enzymatic reactions, or oxidative degradation nih.govresearchgate.net.

This compound has been identified as a volatile component in a variety of plant-based food products . For instance, it has been detected in leafy greens such as Irish York Cabbage. The release of VOCs in such products can be a result of stress-induced metabolic pathways triggered by harvesting and processing .

Moreover, fungal contamination is a major cause of postharvest losses in fruits like apples nih.gov. Fungal growth on fruit alters its metabolic processes, leading to the emission of a distinct profile of VOCs that differs from that of healthy fruit mdpi.comresearchgate.net. Studies have shown that specific VOCs are produced by apples infected with fungi like Penicillium expansum or Phacidiopycnis washingtonensis nih.govresearchgate.net. While these studies have not always specifically identified this compound, the principle that fungal activity generates unique volatile signatures is well-established. Given that this compound is a known fungal metabolite, its detection in stored food products could potentially indicate early-stage fungal contamination or other forms of deterioration long before visible signs appear.

| Source Category | Specific Source | Finding | Potential Significance |

|---|---|---|---|

| Edible Vegetables | Irish York Cabbage | Detected as a volatile organic compound. | May be released due to stress from processing (e.g., cutting). |

| Aromatic & Medicinal Plants | Kaempferia galanga | Identified as a volatile constituent. | Contributes to the plant's overall aromatic profile. |

| Aromatic & Medicinal Plants | Stevia rebaudiana | Detected at low concentrations in dried leaves. | Part of the complex mixture of volatiles in the plant. |

| Plant-Derived Products | Chestnut Honey | Identified as a dominant alkane in the volatile profile. | Could be a marker related to the floral source or microbial activity in honey. |

Contribution to Fundamental Understanding of Hydrocarbon Chemistry and Environmental Processes

The study of this compound offers valuable insights into the broader fields of hydrocarbon chemistry and environmental science. As a branched alkane, its chemical behavior and environmental presence provide a unique lens through which to understand the properties and lifecycle of this important class of organic compounds.

From a chemical standpoint, the structure of this compound, with its three methyl groups attached to a decane (B31447) backbone, influences its physical and chemical properties. cymitquimica.com Like other alkanes, it is non-polar and hydrophobic, rendering it insoluble in water but soluble in organic solvents. cymitquimica.com Its branched nature, however, leads to a higher boiling point compared to straight-chain alkanes of similar molecular weight, a consequence of reduced surface area and van der Waals forces. cymitquimica.com This structural variation is fundamental to understanding the isomerism of alkanes and how subtle changes in molecular architecture can significantly impact physical characteristics. cymitquimica.com

In environmental contexts, this compound has been identified as a volatile organic compound (VOC) originating from both anthropogenic and biogenic sources. Its detection in synthetic environments, such as in the effluent from car washes and as a product of coal pyrolysis, highlights its role as an indicator of industrial and commercial activities. pharmaffiliates.com

Of particular scientific interest is its prominent presence in biological systems. Research has identified this compound as a dominant volatile compound in the fungus Ophiocordyceps sinensis and its insect host. nih.gov This discovery is significant for several reasons. Firstly, it points to specific biosynthetic pathways in these organisms that produce this branched alkane, contributing to our understanding of microbial and insect biochemistry. Secondly, the presence of this compound in a symbiotic relationship between a fungus and an insect suggests a potential role in chemical ecology. Volatile organic compounds are known to mediate interactions between organisms, and the prevalence of this compound in this system hints at its possible function in communication, defense, or other symbiotic processes. nih.gov

The study of this compound also intersects with geochemistry and the study of environmental processes. Branched alkanes, in general, are recognized as important biomarkers in sediments, providing clues about past environmental conditions and the types of organisms that were present. While specific research on this compound as a biomarker is not extensive, its identification in various natural matrices suggests its potential utility in this area.

Understanding the environmental fate of this compound is crucial for assessing its persistence and potential impact. Like other hydrocarbons, it is subject to microbial degradation. While the specific degradation pathways for this isomer have not been extensively detailed in scientific literature, the general principles of branched alkane biodegradation apply. Microorganisms, including various bacteria and fungi, possess the enzymatic machinery to break down these compounds, although the branched structure can sometimes lead to slower degradation rates compared to their straight-chain counterparts. This resistance to rapid degradation can influence its persistence in soil and water environments.

The table below summarizes some of the key research findings related to the presence and potential significance of this compound in various contexts, contributing to our understanding of hydrocarbon chemistry and environmental processes.

| Research Area | Key Findings | Potential Significance |

| Biogenic Production | Identified as a dominant volatile compound in the fungus Ophiocordyceps sinensis and its insect host. nih.gov | - Elucidates biosynthetic pathways in fungi and insects.- Suggests a role in chemical ecology and symbiotic interactions. |

| Anthropogenic Sources | Detected in carwash effluent and as a product of coal pyrolysis. pharmaffiliates.com | - Serves as a potential tracer for specific industrial and commercial activities. |

| Environmental Fate | As a branched alkane, it is subject to microbial degradation, though potentially at a slower rate than linear alkanes. | - Contributes to the understanding of the persistence of branched hydrocarbons in the environment. |

| Hydrocarbon Chemistry | Its branched structure influences its physical properties, such as boiling point, compared to linear alkanes. cymitquimica.com | - Provides a model for understanding structure-property relationships in alkanes. |

Further research into the specific chemical reactions, biodegradation pathways, and geochemical cycling of this compound will undoubtedly deepen our fundamental understanding of the complex roles that branched hydrocarbons play in both natural and anthropogenically influenced environments.

Future Directions and Emerging Research Challenges for 2,5,6 Trimethyldecane Studies

Development of Novel High-Throughput Analytical Methodologies

A significant challenge in studying 2,5,6-Trimethyldecane is the need for rapid and efficient analytical methods capable of processing large numbers of samples. Current methods often rely on traditional gas chromatography-mass spectrometry (GC-MS), which can be time-consuming. The development of high-throughput experimentation (HTE) platforms is essential for accelerating research in areas like environmental monitoring, metabolomics, and toxicology. nih.gov

Future research should focus on adapting and validating modern analytical techniques for the specific detection and quantification of this compound. This includes methods like ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), which has proven effective for a wide range of trace organic contaminants in various water matrices. d-nb.info Additionally, automated derivatization techniques, such as the use of trimethyl sulfonium hydroxide (TMSH) for fatty acid profiling, could be explored to streamline sample preparation for GC-MS analysis of large batches. mdpi.com The integration of robotics and advanced software can reduce manual handling, improve reproducibility, and significantly increase the rate of sample analysis. mdpi.com

Table 1: Comparison of Potential Analytical Methodologies for this compound Analysis

| Methodology | Principle | Potential Advantages for this compound | Key Research Challenge |

|---|---|---|---|

| Automated GC-MS | Gas-phase separation followed by mass-based detection, with automated sample preparation. | Improved reproducibility and throughput for volatile compound analysis. | Optimization of derivatization protocols for branched alkanes. |

| UHPLC-MS/MS | High-pressure liquid-phase separation with highly sensitive and specific mass detection. | Rapid analysis times (under 10 minutes per sample), suitable for various water matrices. d-nb.info | Developing effective ionization methods for a non-polar alkane. |

| AIMS | Ambient Ionization Mass Spectrometry techniques (e.g., DART, DESI) that require minimal sample preparation. | Extremely rapid, direct analysis of samples in their native state. nih.gov | Achieving sufficient sensitivity and selectivity for trace-level detection in complex matrices. |

| Microfluidic "Lab-on-a-Chip" | Integration of all analytical components (injection, separation, detection) onto a microchip. | Reduced solvent and sample consumption, faster separation times due to minimized extra-column volumes. nih.gov | Fabrication of chips with stationary phases suitable for volatile hydrocarbon separation. |

Elucidation of Uncharted Biogenic and Anthropogenic Production Pathways

The origins of this compound are diverse but not fully understood. It has been identified as a significant volatile organic compound (VOC) produced by the entomopathogenic fungus Ophiocordyceps sinensis, suggesting a specific biogenic pathway. However, the precise enzymatic reactions and genetic underpinnings of its synthesis in this and other potential organisms are unknown. Future research must delve into the metabolic pathways of these organisms to identify the enzymes responsible for the specific methylation and chain elongation steps that form this branched alkane.

On the anthropogenic side, this compound has been detected in urban air and as a product of coal pyrolysis, pointing to industrial and combustion-related sources. It is likely formed as a minor component in complex hydrocarbon mixtures during fuel refining and incomplete combustion processes. A key challenge is to map the specific chemical reactions and conditions (e.g., temperature, pressure, catalysts) that lead to the formation of this particular isomer over others. Understanding these pathways is critical for developing strategies to control its environmental release. The evolution of microbial pathways for degrading anthropogenic chemicals is a well-documented phenomenon, and similar research is needed to see if microbes can adapt to break down synthetic this compound. nih.gov

Advancements in Predictive Computational Models for Environmental and Biological Interactions

Predictive computational models offer a powerful, cost-effective way to screen for potential interactions of chemicals like this compound with the environment and biological systems. High-throughput computational protocols are already being developed to evaluate the sensing ability of materials towards various VOCs, including isomers like 2,4,6-trimethyldecane, which has been identified as a potential disease biomarker. researchgate.net

A major future direction is the development of similar in silico models specifically for this compound. These could include:

Quantitative Structure-Activity Relationship (QSAR) models: To predict its toxicological properties and potential as a biomarker based on its molecular structure.

Molecular Docking Simulations: To investigate its binding affinity with biological targets such as olfactory receptors in insects or metabolic enzymes in microorganisms. eie.gr

Environmental Fate Models: To simulate its partitioning in air, water, and soil, and to predict its potential for long-range transport and accumulation in different environmental compartments.

These computational tools can help prioritize experimental studies, narrow down potential biological roles, and assess environmental risk with greater efficiency. researchgate.neteie.gr

Integration of Multi-Omics Approaches in Complex Biological Systems Research

To understand the biological significance of this compound, particularly its role as a major volatile from Ophiocordyceps sinensis , an integrated, systems-level approach is necessary. Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular processes within an organism. nih.govnih.gov

Future research should apply these powerful techniques to unravel the role of this compound. For example, by comparing the multi-omics profiles of O. sinensis under conditions where the compound is produced versus when it is not, researchers could:

Genomics: Identify the biosynthetic gene clusters responsible for its production. nih.gov

Transcriptomics: Pinpoint which genes are upregulated during its synthesis, revealing the regulatory networks involved. nih.gov

Proteomics: Detect the specific enzymes (proteins) that carry out the synthesis. nih.gov

Metabolomics: Correlate the production of this compound with other metabolic changes in the organism, providing clues to its function. nih.gov

This integrated approach is crucial for moving beyond simple detection to a functional understanding of why this compound is produced and what role it plays in the chemical ecology of the host organism. mdpi.com

Table 2: Application of Multi-Omics in this compound Research

| Omics Field | Research Question | Expected Outcome |

|---|---|---|

| Genomics | What is the genetic basis for this compound synthesis in fungi? | Identification of the biosynthetic gene cluster and key enzymes. nih.gov |

| Transcriptomics | How is the production of this compound regulated? | Understanding of gene expression patterns and regulatory factors under different conditions. nih.gov |

| Proteomics | Which proteins are directly involved in the biosynthetic pathway? | Confirmation of enzyme function and post-translational modifications. nih.gov |

| Metabolomics | What is the functional context of this compound production? | Correlation with other metabolic pathways and discovery of its role in signaling or defense. nih.gov |

Refined Understanding of Environmental Transport and Degradation Kinetics

The ultimate fate of this compound released into the environment is governed by its transport and degradation kinetics. As a volatile, relatively non-polar hydrocarbon, it is expected to partition into the atmosphere and adsorb to organic matter in soil and sediment. However, specific data on its persistence, mobility, and degradation pathways are lacking.

A critical research challenge is to determine the key kinetic parameters, such as reaction order and half-life, for this compound in various environmental compartments (soil, water, air). ijrt.org Biodegradation is expected to be a major removal mechanism for hydrocarbons in the environment. researchgate.netresearchgate.net Future studies should focus on:

Identifying microbial consortia capable of degrading this compound.

Determining biodegradation rates under different environmental conditions (e.g., aerobic vs. anaerobic, varying temperature and pH). ijrt.org

Characterizing the degradation products to assess whether they are more or less toxic than the parent compound.

Investigating abiotic degradation pathways , such as photodegradation in the atmosphere or water. researchgate.net

This knowledge is essential for accurate environmental risk assessment and for developing potential bioremediation strategies for sites contaminated with branched alkanes. ijrt.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5,6-trimethyldecane, and what key reaction parameters influence yield?

- Methodology : Multi-step alkylation or coupling reactions are commonly employed to introduce methyl branches at specific positions. For example, Grignard reagents or Friedel-Crafts alkylation can be used to install methyl groups on a decane backbone. Reaction parameters such as temperature (e.g., reflux conditions), catalyst selection (e.g., Lewis acids), and solvent polarity significantly impact regioselectivity and yield. Evidence from analogous syntheses of trisubstituted compounds highlights the importance of steric hindrance control during alkylation steps .

- Key Considerations : Purification via fractional distillation or column chromatography is critical due to the potential formation of structural isomers.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is preferred for purity assessment and isomer separation, leveraging differences in boiling points (e.g., 215.7°C at 760 mmHg for this compound) . Nuclear magnetic resonance (NMR) spectroscopy, particularly and DEPT-135, identifies branching patterns by distinguishing quaternary carbons (e.g., C-5 and C-6 methyl groups). Infrared (IR) spectroscopy can confirm the absence of functional groups like alcohols or alkenes, ensuring structural fidelity .

- Data Interpretation : In NMR, methyl group splitting patterns (e.g., doublets or triplets) and integration ratios help assign substituent positions.

Advanced Research Questions

Q. How does the branching pattern of this compound influence its physicochemical properties compared to linear isomers?

- Experimental Design : Compare properties such as density (0.754 g/cm³), vapor pressure (0.214 mmHg at 25°C), and hydrophobicity with linear decane isomers. Molecular dynamics simulations can model membrane permeability or solvent interactions.

- Findings : Branched alkanes exhibit lower melting points and higher volatility due to reduced molecular symmetry. For example, this compound’s branched structure disrupts crystalline packing, lowering its freezing point compared to n-decane. Contradictions in solubility data across studies may arise from solvent polarity effects or impurities .

Q. What strategies can resolve discrepancies in reported bioactivity data of this compound across different studies?